2-(4-methoxyphenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate
Overview
Description
2-(4-methoxyphenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate, also known as MBV, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. This compound is synthesized using a specific method that involves the reaction between 4-tert-butylbenzoyl chloride and 2-(4-methoxyphenyl)-2-oxoethyl valinate.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate is not fully understood. However, research has shown that this compound inhibits the activity of various enzymes and proteins that are involved in inflammation, cancer, and viral replication. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of the viral protease, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Research has shown that this compound inhibits the production of inflammatory cytokines and chemokines, reducing inflammation. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to cell death. This compound has also been shown to inhibit the replication of viruses, reducing viral load.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate in lab experiments is its ability to inhibit the activity of various enzymes and proteins, making it a potential therapeutic agent for various diseases. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research of 2-(4-methoxyphenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, research could focus on optimizing the synthesis of this compound to produce higher yields and purity. Another direction is to investigate the potential use of this compound in combination with other therapeutic agents to enhance its efficacy. Finally, research could focus on the development of novel formulations of this compound to improve its solubility and bioavailability.
Scientific Research Applications
2-(4-methoxyphenyl)-2-oxoethyl N-(4-tert-butylbenzoyl)valinate has been extensively studied for its potential use in the treatment of various diseases. Research has shown that this compound exhibits anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, this compound has been shown to inhibit the replication of viruses such as HIV and hepatitis C, making it a potential antiviral agent.
properties
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-16(2)22(26-23(28)18-7-11-19(12-8-18)25(3,4)5)24(29)31-15-21(27)17-9-13-20(30-6)14-10-17/h7-14,16,22H,15H2,1-6H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMXNXCPSAJIBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.